![molecular formula C14H9N3O6S3 B3001609 2-((4-(Methylsulfonyl)-2,6-dinitrophenyl)thio)benzo[d]thiazole CAS No. 325703-52-4](/img/structure/B3001609.png)
2-((4-(Methylsulfonyl)-2,6-dinitrophenyl)thio)benzo[d]thiazole
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Overview
Description
“2-((4-(Methylsulfonyl)-2,6-dinitrophenyl)thio)benzo[d]thiazole” is a chemical compound with the molecular formula C8H7NO2S2 and a molecular weight of 213.28 . It is also known by other names such as 2-(METHYLSULFONYL)BENZOTHIAZOLE, NSC 51671, 2-methanesulfonylbenzothiazole, Methyl 2-benzothiazolyl sulfone, and Benzothiazole, 2-(methylsulfonyl)- .
Physical And Chemical Properties Analysis
This compound has a melting point of 86-89 °C (lit.) and a predicted boiling point of 370.3±25.0 °C. It has a density of 1.440 and a predicted acidity coefficient (pKa) of -2.43±0.10 .Scientific Research Applications
Antioxidant Activity
Thiazole derivatives have been recognized for their potential as antioxidants. These compounds can act as free radical scavengers, protecting cells from oxidative stress that can lead to chronic diseases such as cancer and heart disease .
Analgesic and Anti-inflammatory Activity
The analgesic properties of thiazole compounds make them suitable for pain relief, while their anti-inflammatory effects can be utilized in the treatment of conditions like arthritis and other inflammatory disorders .
Antimicrobial and Antifungal Activity
Thiazoles have shown effectiveness against a variety of microbial and fungal strains, making them candidates for the development of new antibiotics and antifungal medications .
Antiviral Activity
Research has indicated that thiazole derivatives can inhibit the replication of certain viruses, suggesting their use in antiviral therapies .
Antitumor and Cytotoxic Activity
Some thiazoles have been found to possess antitumor properties, with the ability to induce cytotoxicity in cancer cells, which could be leveraged in cancer treatment strategies .
Neuroprotective Activity
Thiazole compounds have been studied for their neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Mechanism of Action
Target of Action
Similar compounds with a thiazole ring have been reported to inhibit the cox-2 enzyme , which plays a role in converting arachidonic acid to inflammatory mediators .
Mode of Action
Thiazole derivatives are known for their aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This property allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom , which could be involved in its interaction with its targets.
Biochemical Pathways
Thiazole derivatives have been associated with various biological activities, such as anti-inflammatory, antimicrobial, antifungal, antiviral, and antitumor or cytotoxic drug molecules . These activities suggest that thiazole derivatives may affect multiple biochemical pathways.
Result of Action
Similar compounds have shown significant activity against various fungi, including botrytis cinerea, fusarium oxysporum, and aspergillus spp .
Action Environment
It’s worth noting that the synthesis of similar compounds has been achieved through environmentally friendly approaches .
properties
IUPAC Name |
2-(4-methylsulfonyl-2,6-dinitrophenyl)sulfanyl-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O6S3/c1-26(22,23)8-6-10(16(18)19)13(11(7-8)17(20)21)25-14-15-9-4-2-3-5-12(9)24-14/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LANOCIVHYZLHRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])SC2=NC3=CC=CC=C3S2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O6S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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